3,3-Bis(bromomethyl)pentane

説明

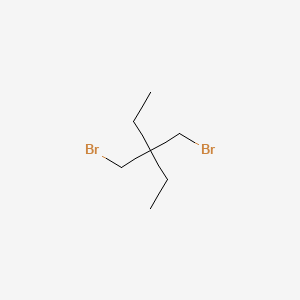

3,3-Bis(bromomethyl)pentane is an organic compound with the molecular formula C7H14Br2. It is also known as 1,3-Dibromo-2,2-diethylpropane. This compound is characterized by the presence of two bromomethyl groups attached to the third carbon of a pentane chain. It is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions: 3,3-Bis(bromomethyl)pentane can be synthesized through the bromination of 3,3-dimethylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination reactions but may use continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete bromination and minimize by-products .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

Major Products:

Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

Elimination: Alkenes such as 3,3-dimethyl-1-pentene.

科学的研究の応用

Organic Synthesis

3,3-Bis(bromomethyl)pentane serves as a valuable intermediate in organic synthesis. Its bromomethyl groups are reactive sites that can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is particularly useful in:

- Formation of Polymers: The compound can be used to create cross-linked polymers through radical polymerization processes. For instance, it can react with diols or diamines to form polyether or polyamide networks.

- Synthesis of Complex Molecules: It acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is investigated for its potential use as an intermediate in the synthesis of bioactive compounds. Its ability to modify biological activity through structural changes allows it to be explored in:

- Antimicrobial Agents: Research indicates that compounds derived from this compound can enhance the efficacy of existing antibiotics by modifying their structure to improve membrane permeability and target specificity .

- Drug Delivery Systems: The compound's chemical properties allow it to form nanoparticles or liposomes that can encapsulate drugs for targeted delivery, improving therapeutic outcomes while minimizing side effects .

Material Science

The unique properties of this compound also find applications in material science:

- Coatings and Adhesives: Its reactivity allows it to be incorporated into resin formulations that require specific adhesion properties or thermal stability. The compound can enhance the mechanical properties of coatings through cross-linking mechanisms.

- Nanocomposites: When combined with nanofillers, this compound can improve the thermal and mechanical properties of composite materials, making them suitable for high-performance applications .

Case Study 1: Synthesis of Antimicrobial Compounds

A study demonstrated the synthesis of novel antimicrobial agents using derivatives of this compound. By modifying the bromomethyl groups with various nucleophiles, researchers were able to produce compounds that exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific modifications significantly improved antimicrobial potency .

Case Study 2: Polymer Development

Another research effort focused on developing cross-linked polymers using this compound as a cross-linker. The resulting materials showed superior mechanical strength and thermal stability compared to traditional polymer systems. This advancement has implications for creating durable materials suitable for automotive and aerospace applications .

作用機序

The mechanism of action of 3,3-Bis(bromomethyl)pentane primarily involves its reactivity as a dibromoalkane. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen bromide (HBr) under basic conditions .

類似化合物との比較

- 1-Bromo-2-ethylbutane

- 1-(Bromomethyl)adamantane

- Pentaerythrityl tetrabromide

- 1-Bromo-2-methylbutane

- 1-Bromo-2-methylpentane

Comparison: 3,3-Bis(bromomethyl)pentane is unique due to the presence of two bromomethyl groups on the same carbon atom, which imparts distinct reactivity patterns compared to other mono-bromoalkanes. This dual functionality allows for more versatile synthetic applications, particularly in the formation of cyclic compounds and multi-functionalized molecules .

生物活性

3,3-Bis(bromomethyl)pentane, a dibrominated alkane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological systems. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical formula for this compound is . Its structure features two bromomethyl groups attached to a pentane backbone, which may contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves bromination reactions. A common method includes the use of paraformaldehyde and hydrobromic acid to introduce bromomethyl groups onto the pentane chain .

Cytotoxicity

A study evaluating the cytotoxic effects of related compounds found significant activity against cancer cell lines. The cytotoxicity was assessed using the MTS assay across several human cancer cell lines, revealing IC50 values indicative of their potency . Although direct data on this compound is sparse, its structural characteristics may imply similar cytotoxic potential.

Leishmanicidal Activity

Compounds with similar structures have been evaluated for leishmanicidal activity. For example, derivatives exhibiting IC50 values below 1 µM against Leishmania mexicana demonstrate promising anti-leishmanial effects . This suggests that this compound could potentially engage in similar mechanisms against parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological behavior of compounds like this compound. The introduction of halogen atoms (like bromine) can enhance lipophilicity and alter membrane permeability, which are critical factors in antimicrobial and anticancer activities .

Case Studies and Research Findings

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms in 3,3-bis(bromomethyl)pentane are susceptible to nucleophilic displacement, particularly with amines. For example:

-

Reaction with benzylamine :

Heating this compound with benzylamine in aqueous acidic conditions yields 3,3-bis(hydroxymethyl)-1-benzylazetidine (a strained four-membered heterocycle) . The mechanism involves sequential substitution of bromides by the amine, followed by acid-catalyzed cyclization.

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Benzylamine, H₂O, 100°C, 4 hrs → HCl, 60°C, 2 hrs | 3,3-Bis(hydroxymethyl)-1-benzylazetidine | 80% |

-

Reaction with sodium bicarbonate :

In dimethyl sulfoxide (DMSO), this compound reacts with sodium bicarbonate and benzylamine to form intermediates that undergo acid hydrolysis, yielding azetidine derivatives .

Elimination Reactions

Under basic conditions, elimination reactions dominate:

-

Dehydrohalogenation :

Treatment with NaOH in ethanol generates 3-bromomethyl-3-hydroxymethyl oxetane via intramolecular Williamson ether synthesis .

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2-Bis(bromomethyl)-1,3-propanediol (precursor) | NaOH, ethanol, reflux | 3-Bromomethyl-3-hydroxymethyl oxetane | 66.4% |

Cyclization Reactions

The compound facilitates cyclization to form strained rings:

-

Formation of oxetanes :

Intramolecular etherification under basic conditions produces oxetane derivatives, which are valuable in medicinal chemistry . -

Synthesis of azetidines :

As shown in , azetidine formation occurs via dual substitution followed by acid-mediated ring closure.

Physical and Spectroscopic Data

特性

IUPAC Name |

3,3-bis(bromomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQNZEFIQWBNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070927 | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67969-84-0 | |

| Record name | 3,3-Bis(bromomethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67969-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067969840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(bromomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。